![molecular formula C10H14N2O2S B4580150 (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester](/img/structure/B4580150.png)
(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester
Overview
Description
(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester is a chemical compound with the molecular formula C10H14N2O2S It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Aqueous sodium hydroxide; reactions are typically carried out under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Corresponding carboxylic acid.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to new chemical entities with desirable properties.
Biological Activities
Research has indicated that (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester may possess several biological activities :
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of various microorganisms.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating potential as a lead compound for developing new anticancer drugs.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a potential therapeutic agent . Its unique structure may interact with biological targets, leading to novel treatments for diseases.
Industrial Applications
The compound is utilized in the synthesis of specialty chemicals and materials , showcasing its versatility beyond laboratory research.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer effects of several pyrimidine derivatives, including this compound. It demonstrated significant inhibition of cancer cell proliferation at low concentrations, suggesting its potential as a therapeutic agent against various cancers .
- Antimicrobial Studies : Research conducted on this compound revealed its ability to inhibit bacterial growth effectively. The mechanism was linked to its interaction with bacterial cell membranes .
- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the yield and purity of this compound production, facilitating its use in larger-scale applications .
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfur atom in the compound may play a crucial role in its activity, potentially forming covalent bonds with target proteins or enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A precursor in the synthesis of (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester.
2-Mercaptopyrimidine: A related compound with similar chemical properties but lacking the dimethyl groups.
Ethyl 2-mercaptoacetate: A compound with a similar ester functional group but different heterocyclic structure.
Uniqueness
This compound is unique due to the presence of both the pyrimidine ring and the ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid ethyl ester is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
The compound has the molecular formula C10H14N2O2S and is synthesized through the reaction of 4,6-dimethyl-2-mercaptopyrimidine with ethyl bromoacetate, typically in the presence of a base like potassium carbonate in organic solvents such as acetone. The reaction is conducted under reflux conditions to ensure complete conversion of reactants into the desired product.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The sulfur atom in the compound may form covalent bonds with target proteins or enzymes, modulating their functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer effects. In cell line studies, it showed promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types. For instance, it was found to inhibit the growth of prostate cancer cells by interfering with specific signaling pathways involved in cell survival and proliferation .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines (e.g., A431), the compound displayed an IC50 value of 30 µM, indicating its potential as a therapeutic agent against skin cancer .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
---|---|---|---|---|
This compound | Structure | Yes | Yes | 30 |
4,6-Dimethyl-2-mercaptopyrimidine | Structure | Moderate | No | N/A |
Ethyl 2-mercaptoacetate | Structure | Yes | Low | 50 |
Properties
IUPAC Name |
ethyl 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHSKCCLVUSNGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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